1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride

Description

Structural and Functional Overview

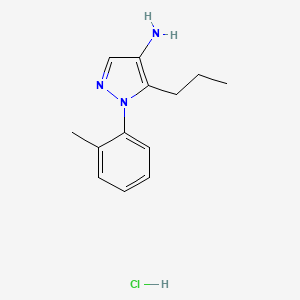

This compound is classified as an organic heterocyclic compound belonging to the pyrazole class, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms in the 1,2-positions. The molecular formula for this compound is C13H18ClN3, with a molecular weight of 251.76 grams per mole. The structure features a pyrazole core substituted with a 2-methylphenyl group attached to the N1 position and a propyl group at the C5 position, while maintaining an amino group at the C4 position.

The systematic nomenclature reflects the compound's structural complexity, where the 2-methylphenyl substituent introduces ortho-methyl substitution on the phenyl ring, creating steric and electronic effects that influence the overall molecular behavior. The propyl group at the C5 position provides additional hydrophobic character, while the amino group at C4 serves as a key functional group for potential chemical transformations. The hydrochloride salt form significantly improves water solubility compared to the free base, making it suitable for various research applications and synthetic procedures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H18ClN3 | |

| Molecular Weight | 251.76 g/mol | |

| CAS Registry Number | 1798721-58-0 | |

| MDL Number | MFCD28063974 | |

| SMILES Notation | NC1=C(CCC)N(C2=CC=CC=C2C)N=C1.[H]Cl |

The structural information reveals that the base compound (without hydrochloride) has the molecular formula C13H17N3, corresponding to PubChem CID 66423931. The simplified molecular input line entry system notation for the free base is CCCC1=C(C=NN1C2=CC=CC=C2C)N, which clearly demonstrates the connectivity pattern of the various substituents around the pyrazole core. The International Union of Pure and Applied Chemistry name for the free base is 1-(2-methylphenyl)-5-propylpyrazol-4-amine.

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of pyrazole chemistry, which traces its origins to the late 19th century when German chemist Ludwig Knorr first used the term pyrazole to identify this class of compounds in 1883. The foundational work was further advanced by Hans Von Pechmann, who first synthesized a pyrazole derivative from acetylene and diazomethane in 1898. This early research established the fundamental understanding of the five-membered heterocyclic ring system containing two adjacent nitrogen atoms.

The specific compound this compound represents a more recent development in pyrazole chemistry, reflecting the ongoing evolution of synthetic methodologies that allow for precise substitution patterns. The synthesis of substituted pyrazoles, particularly those containing amino groups at the 4-position, has been an area of significant research interest due to the unique reactivity profile these compounds exhibit. The 5-aminopyrazole system, which forms the core structural framework of this compound, has attracted considerable attention because of its potential applications in pharmaceutical and agrochemical industries.

The development of synthetic routes to 5-aminopyrazoles has involved various methodological approaches, including reactions of β-ketonitriles, malononitrile, and alkylidenemalononitriles with hydrazines. These synthetic developments have enabled the preparation of increasingly complex substituted pyrazole derivatives, including compounds with specific substitution patterns like those found in this compound. The evolution of these synthetic methodologies has been driven by the recognition that different substitution patterns can significantly influence the chemical and biological properties of pyrazole derivatives.

Academic Significance in Heterocyclic Chemistry

This compound holds considerable academic significance within the field of heterocyclic chemistry, particularly in the context of 5-aminopyrazole research. Pyrazoles represent one of the most important five-membered heterocyclic compounds containing nitrogen, and they have attracted enormous research interest due to their diverse pharmacological activities and synthetic versatility. The five-membered ring structure with two adjacent nitrogen atoms provides a unique electronic framework that enables various chemical transformations and biological interactions.

The compound serves as an important representative of the 5-aminopyrazole class, which has been extensively investigated for its synthetic utility as a precursor in the design and synthesis of fused heterocyclic systems. 5-aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: the 4-carbon position, the 1-nitrogen position, and the 5-amino group, with a reactivity order of 5-amino group > 1-nitrogen > 4-carbon. This reactivity pattern makes these compounds valuable synthetic intermediates for the construction of more complex heterocyclic architectures.

| Nucleophilic Site | Reactivity Ranking | Chemical Significance |

|---|---|---|

| 5-Amino Group | Highest | Primary site for electrophilic attack |

| 1-Nitrogen Position | Intermediate | Secondary site for substitution reactions |

| 4-Carbon Position | Lowest | Tertiary site for functionalization |

The academic importance of this compound extends to its role in understanding structure-activity relationships within the pyrazole family. The specific substitution pattern, with the 2-methylphenyl group providing steric hindrance and electronic effects, combined with the propyl group contributing hydrophobic character, creates a unique molecular environment that can be studied to understand how structural modifications influence chemical behavior. This makes the compound valuable for comparative studies with other pyrazole derivatives to elucidate fundamental principles of heterocyclic chemistry.

Furthermore, the compound contributes to the broader understanding of how different substitution patterns affect the physical and chemical properties of pyrazole derivatives. Research on pyrazole derivatives has demonstrated that structural modifications can significantly influence solubility, stability, and reactivity profiles. The hydrochloride salt formation of 1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine exemplifies how chemical modifications can be used to optimize physical properties for specific applications, making it an important case study in pharmaceutical chemistry and medicinal chemistry research.

Properties

IUPAC Name |

1-(2-methylphenyl)-5-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-3-6-13-11(14)9-15-16(13)12-8-5-4-7-10(12)2;/h4-5,7-9H,3,6,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNHMIBEAZHRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC=C2C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 5-Aminopyrazoles

The most versatile and widely applied method for synthesizing 5-aminopyrazoles, the core structure in this compound, involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, forming hydrazones that subsequently cyclize by attack on the nitrile carbon, yielding 5-aminopyrazoles. This approach has been demonstrated to efficiently produce a broad range of 5-amino-1-heteroarylpyrazoles, which can be further functionalized to achieve the desired substitution pattern.

Specific Preparation Routes Relevant to 1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine

Although direct literature on the exact preparation of 1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is limited, analogous synthetic protocols for related pyrazole derivatives provide a reliable framework:

Step 1: Synthesis of Substituted Pyrazol-5(4H)-one Intermediate

A β-ketoester or β-ketonitrile bearing the appropriate substituents (such as a 2-methylphenyl group) is reacted with hydrazine hydrate under controlled temperature (0–60 °C) to afford the pyrazol-5(4H)-one intermediate. This step typically proceeds with moderate to high yields (e.g., 40–70%) and may require purification by recrystallization or chromatography.Step 2: Introduction of the Propyl Substituent at Position 5

The propyl group at the 5-position can be introduced by selecting a β-ketoester or β-ketonitrile precursor already bearing the propyl side chain or by alkylation of the pyrazole ring post-cyclization under appropriate conditions. Alkylation methods often involve the use of alkyl halides and base catalysis.Step 3: Conversion to the Aminopyrazole and Salt Formation

The amino group at position 4 is typically generated during cyclization or introduced via reduction of nitro precursors. The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation as a stable crystalline solid.

Representative Synthetic Procedure (Adapted from Analogous Pyrazole Syntheses)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | β-Ketoester (with 2-methylphenyl and propyl substituents), hydrazine hydrate, ethanol, 0–60 °C, 3 h | Formation of substituted pyrazol-5(4H)-one intermediate | 40–70 | Reaction monitored by TLC; purification by recrystallization |

| 2 | Alkyl halide (if propyl not pre-installed), base (e.g., K2CO3), DMF, room temp to reflux | Alkylation at 5-position (if required) | 60–80 | Alternative: use propyl-substituted precursor to avoid this step |

| 3 | Reduction (if necessary) or direct amination, followed by HCl treatment | Formation of 4-amine and conversion to hydrochloride salt | 70–90 | Salt formation improves stability and handling |

Notes on Reaction Optimization and Purification

- The choice of solvent (ethanol, DMF) and temperature critically affects reaction rates and yields.

- Purification is commonly achieved by recrystallization from solvents like toluene/heptane or ethanol.

- Chromatographic purification may be required for intermediates but can often be avoided by optimizing reaction conditions.

- The hydrochloride salt form is preferred for biological testing due to enhanced solubility and stability.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Hydrazine source | Hydrazine hydrate | Essential for pyrazole ring formation |

| Temperature | 0–60 °C | Controls reaction rate and selectivity |

| Solvent | Ethanol, DMF | Influences solubility and reaction kinetics |

| Reaction time | 2–4 hours | Sufficient for complete conversion |

| Purification | Recrystallization, chromatography | Ensures product purity |

| Salt formation | HCl in ethanol or ether | Stabilizes amine as hydrochloride salt |

Research Findings and Analysis

- The condensation of β-ketonitriles with hydrazines remains the cornerstone for synthesizing 5-aminopyrazoles, including derivatives like 1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine.

- Synthetic routes that avoid time-consuming chromatography by employing crystallization techniques enhance scalability and reproducibility.

- The formation of the hydrochloride salt is a standard practice that improves the compound’s pharmaceutical properties, including solubility and shelf-life.

- The modular nature of the synthesis allows for combinatorial library generation by varying the aromatic aldehyde and alkyl substituents, supporting drug discovery efforts.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride, as anticancer agents. The compound has been evaluated against various cancer cell lines, showing promising results:

- Cytotoxicity : It has demonstrated significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at specific phases.

Table 1 summarizes the cytotoxic effects of related pyrazole compounds:

| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis |

| Compound B | A549 | 26 | Autophagy |

| Compound C | HepG2 | 0.74 | Apoptosis |

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory research. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways:

- Dual Inhibition : Some derivatives exhibit dual inhibition of COX-2 and soluble epoxide hydrolase (sEH), enhancing their anti-inflammatory efficacy.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of pyrazole compounds have been pivotal in optimizing their pharmacological properties. Modifications to the pyrazole ring and substituent groups can significantly influence their biological activity:

- Optimization Strategies : Variations in alkyl chain length and functional groups can enhance solubility and bioavailability.

Case Studies

Several case studies illustrate the successful application of pyrazole derivatives in drug design:

- Study on COX Inhibitors : A series of pyrazole-based compounds were synthesized and evaluated for their ability to inhibit COX enzymes, showing improved anti-inflammatory activity compared to traditional NSAIDs .

- Anticancer Screening : A study screened multiple pyrazole derivatives against various cancer cell lines, identifying several candidates with low IC₅₀ values, indicating high potency .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications. Below is a detailed comparison of the target compound with structurally similar analogs:

Table 1: Comparative Analysis of Pyrazole Derivatives

Substituent Effects on Bioactivity

- Propyl vs. Difluoromethyl : The propyl group in the target compound may enhance lipophilicity compared to the electronegative difluoromethyl group in the analog from . This could influence membrane permeability and metabolic stability.

- Aromatic Substitution: The 2-methylphenyl group is common across analogs, suggesting a role in receptor binding or steric stabilization.

Pharmacological Potential

While the target compound lacks experimental data, its structural analogs demonstrate diverse activities:

- Antitumor Activity : Pyrazole-piperazinyl derivatives () inhibit tumor cell proliferation via kinase modulation.

- Antiprotozoal Use : Pyridinium-substituted pyrimidines () are used in veterinary medicine, highlighting the scaffold’s versatility.

Computational and Crystallographic Insights

Structural Analysis Tools

- SHELXL : Used for refining small-molecule crystal structures, including pyrazole derivatives .

- ORTEP-III : Visualizes anisotropic displacement parameters, critical for confirming substituent geometry .

Predicted vs. Experimental Data

The target compound’s CCS values (m/z 216.13, CCS 180.68 Ų) align with pyrazole analogs but require experimental validation (e.g., X-ray crystallography via SHELXL) to confirm stereoelectronic effects .

Biological Activity

1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.3 g/mol. The compound contains a propyl group at the 5-position and a 2-methylphenyl group at the 1-position of the pyrazole ring, contributing to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClN₃ |

| Molecular Weight | 215.3 g/mol |

| CAS Number | 1798721-58-0 |

| Structural Features | Pyrazole ring with methyl and propyl substituents |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives are known to exhibit diverse pharmacological effects, such as:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with metabolic pathways essential for microbial survival .

- Antileishmanial and Antimalarial Effects : Similar compounds have demonstrated efficacy against parasites responsible for leishmaniasis and malaria by disrupting their life cycles through metabolic inhibition.

Research Findings

Recent studies have explored the biological activities of pyrazole derivatives, including this compound. Key findings include:

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of several pyrazole derivatives, revealing that compounds similar to 1-(2-methylphenyl)-5-propyl exhibited significant inhibition zones against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds derived from similar structures showed IC50 values indicating significant growth inhibition in A549 lung cancer cells. The results suggested that these compounds could induce apoptosis or autophagy in cancer cells, making them potential candidates for anticancer drug development .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Antitumor Activity : In one study, a series of pyrazole derivatives were evaluated for their ability to inhibit tumor growth in various cancer cell lines. The most active derivative exhibited an IC50 value of approximately 49.85 μM against A549 cell lines, demonstrating significant antitumor properties .

- Biofilm Inhibition : Another investigation focused on the ability of certain pyrazole derivatives to inhibit biofilm formation by pathogenic bacteria. The results indicated that these compounds could disrupt biofilm integrity, thereby enhancing their effectiveness as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves cyclization of substituted hydrazides or condensation reactions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C has been effective for analogous pyrazole derivatives . Key steps include:

- Intermediate preparation : Formylation and oxidation of precursors to generate carbonyl intermediates.

- Cyclization : Use of POCl₃ or polyphosphoric acid to promote ring closure.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the hydrochloride salt.

Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. For reproducibility, monitor reaction progress via TLC and confirm intermediates using NMR (¹H/¹³C) and LC-MS .

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography : Resolve crystal structure using SHELX (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry .

- Spectroscopy :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions.

- IR : Identify amine (–NH₂) and hydrochloride (Cl⁻) stretches (e.g., ~2500 cm⁻¹ for NH⁺).

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via HRMS .

Q. What protocols ensure the compound’s stability and purity during storage for long-term studies?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Purity monitoring : Regular HPLC analysis (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to detect degradation products .

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic NMR and LC-MS checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Standardized assays : Use validated protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) with positive controls (e.g., ciprofloxacin for bacteria) .

- Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to confirm activity trends.

- Impurity profiling : Compare bioactivity of batches purified to >98% (HPLC) versus crude samples to rule out adjuvant effects .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes, kinases). Validate with crystallographic data if available .

- QSAR modeling : Train models on analogs (e.g., halogenated pyrazoles) using descriptors like logP, H-bond donors, and electrostatic potential surfaces .

- Dynamic simulations : Run MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. How can polymorphic forms of the hydrochloride salt impact pharmacological data interpretation?

Methodological Answer: Polymorphs alter solubility and bioavailability. To address this:

- Screening : Recrystallize from solvents (e.g., ethanol, acetone) and characterize via PXRD and DSC to identify forms .

- Dissolution testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) using USP Apparatus II .

- Bioequivalence studies : Test each polymorph in vivo (rodent models) for pharmacokinetic differences (Cmax, AUC) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates .

- Knockout models : CRISPR/Cas9-mediated gene knockout in cell lines to assess loss of activity .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., NF-κB inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.